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A definitive guide for researchers, scientists, and drug development professionals on the

chemical properties of the final elements of the actinide and lanthanide series.

This guide provides an in-depth comparison of the chemical behavior of Lawrencium (Lr) and

Lutetium (Lu), the concluding elements of the actinide and lanthanide series, respectively.

While occupying analogous positions in the f-block of the periodic table, their chemical

characteristics are shaped by the interplay of their electron configurations and significant

relativistic effects, particularly in the case of the superheavy element Lawrencium. This

document synthesizes experimental data to offer a comprehensive overview for professionals

in research and development.

Fundamental Properties: A Tale of Two Elements
Lawrencium, a synthetic and highly radioactive element, has been studied on an atom-at-a-

time scale, presenting significant experimental challenges. In contrast, Lutetium is a stable,

silvery-white metal, allowing for extensive investigation of its chemical properties. Despite these

differences, comparisons of their chemical behaviors provide crucial insights into the trends

within the f-block and the influence of relativity on heavier elements.

The defining characteristic that aligns the chemistry of Lawrencium and Lutetium is their stable

+3 oxidation state. This trivalent nature is a cornerstone of their chemical identity in aqueous

solutions and in the formation of various compounds.
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Quantitative Data Summary
The following tables summarize key quantitative data for Lawrencium and Lutetium, providing

a direct comparison of their fundamental atomic and ionic properties.

Property Lawrencium (Lr) Lutetium (Lu)

Atomic Number 103 71

Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹ [Xe] 4f¹⁴ 5d¹ 6s²

First Ionization Potential 4.96 eV 5.4259 eV

Ionic Radius (Lr³⁺/Lu³⁺) 88.1 ± 0.1 pm 86.1 pm

Enthalpy of Hydration

(Lr³⁺/Lu³⁺)
-3685 ± 13 kJ/mol -3640 kJ/mol

Table 1: Comparison of key atomic and ionic properties of Lawrencium and Lutetium.

Electronic Configuration and Relativistic Effects
A key distinction between Lawrencium and Lutetium lies in their ground-state electron

configurations. Lutetium exhibits the expected [Xe] 4f¹⁴ 5d¹ 6s² configuration, placing it as a d-

block element. In contrast, Lawrencium has an anomalous [Rn] 5f¹⁴ 7s² 7p¹ configuration, a

direct consequence of strong relativistic effects in this heavy element. These effects stabilize

the 7s and 7p orbitals while destabilizing the 6d orbitals. Despite this difference, the energy of

the 6d orbital is low enough that Lawrencium's chemical behavior remarkably mirrors that of

Lutetium.

The similar first ionization potentials of Lawrencium and Lutetium, when compared to other

actinides and lanthanides, further support their classification as d-block elements.

Oxidation States and Redox Behavior
Both Lawrencium and Lutetium predominantly exhibit a stable +3 oxidation state in aqueous

solution. Extensive experimental efforts to reduce Lr³⁺ to a lower oxidation state have been

unsuccessful, mirroring the redox stability of Lu³⁺. This trivalent character is a defining feature

of their solution chemistry and complexation behavior.
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Comparative Experimental Behavior
Ion-Exchange Chromatography
Ion-exchange chromatography has been a pivotal technique for studying the chemical

properties of Lawrencium and comparing them to other trivalent ions. In experiments using a

cation-exchange resin with α-hydroxyisobutyrate (α-HIB) as the eluent, Lawrencium has been

shown to elute in a position corresponding to a trivalent ion with an ionic radius slightly larger

than that of Lutetium. This behavior firmly establishes Lawrencium as a heavier homolog of

Lutetium.

Elution Order Experimental Setup

Decreasing Ionic Radius Lu

Lr

Increasing Elution Time

Cation-Exchange
Resin

Detector
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Solvent Extraction
Solvent extraction experiments using the chelating agent thenoyltrifluoroacetone (TTA) have

been instrumental in confirming the trivalent nature of Lawrencium. The extraction behavior of

Lawrencium from an acidic aqueous solution into an organic solvent containing TTA is

consistent with that of other trivalent actinides and lanthanides, including Lutetium.
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Experimental Protocols
Ion-Exchange Chromatography for Lawrencium
Separation
Objective: To determine the elution position of Lawrencium relative to other trivalent

lanthanides and actinides to confirm its trivalency and estimate its ionic radius.

Materials:

Cation-exchange resin (e.g., Dowex 50)

α-hydroxyisobutyric acid (α-HIB) solution, buffered to a specific pH (e.g., pH 4.8)

Hydrochloric acid (HCl) for column conditioning

Deionized water

Sources of trivalent lanthanide tracers (e.g., ¹⁷¹Tm, ¹⁶⁶Ho) and actinide tracers (e.g., ²⁴⁹Cf,

²⁵⁴Es)

Lawrencium isotope (e.g., ²⁶⁰Lr) produced from a nuclear reaction
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Alpha-particle detector system

Procedure:

A glass column is packed with the cation-exchange resin.

The resin is conditioned by washing with HCl and then deionized water until the eluate is

neutral.

The column is equilibrated with the α-HIB eluent.

A mixed solution containing the Lawrencium isotope and the lanthanide/actinide tracers is

loaded onto the top of the resin bed.

The column is eluted with the α-HIB solution at a constant flow rate.

Fractions of the eluate are collected at regular intervals.

The alpha-particle activity in each fraction is measured to determine the elution position of

each nuclide.

The elution position of Lawrencium is compared to that of the known trivalent ions to

determine its relative ionic radius.

Solvent Extraction of Lawrencium with TTA
Objective: To confirm the trivalent oxidation state of Lawrencium by comparing its extraction

behavior with that of known trivalent ions.

Materials:

Thenoyltrifluoroacetone (TTA) solution in an organic solvent (e.g., methyl isobutyl ketone,

MIBK).

Aqueous buffer solution at a specific pH.

Lawrencium isotope (e.g., ²⁶⁰Lr).

Trivalent lanthanide or actinide tracers.
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Alpha-particle counting equipment.

Vortex mixer and centrifuge.

Procedure:

An aqueous solution containing the Lawrencium isotope and tracers at a specific pH is

prepared.

An equal volume of the TTA/MIBK solution is added to the aqueous solution in a centrifuge

tube.

The two phases are vigorously mixed for a sufficient time to reach extraction equilibrium.

The mixture is centrifuged to ensure complete phase separation.

Aliquots from both the aqueous and organic phases are taken.

The alpha activity in each aliquot is measured to determine the distribution coefficient (D) of

Lawrencium and the tracers between the two phases.

The extraction behavior of Lawrencium is compared with that of the known trivalent ions.

Conclusion
The chemical behavior of Lawrencium, as determined through challenging atom-at-a-time

experiments, demonstrates a strong analogy to its lanthanide homolog, Lutetium. Both

elements are characterized by a stable +3 oxidation state, similar ionic radii, and comparable

behavior in ion-exchange and solvent extraction systems. The primary distinction arises from

the anomalous electron configuration of Lawrencium, a direct result of significant relativistic

effects. This comparative analysis underscores the periodic trends that extend to the heaviest

elements and highlights the profound impact of relativity on their chemical properties. The

continued study of Lawrencium and its comparison with Lutetium will undoubtedly provide

further fundamental insights into the structure and behavior of matter at the extremes of the

periodic table.
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[https://www.benchchem.com/product/b1195385#a-comparison-of-the-chemical-behavior-of-
lawrencium-and-lutetium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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